molecular formula C14H8O4S B8810957 Dibenzo[b,d]thiophene-3,7-dicarboxylic acid

Dibenzo[b,d]thiophene-3,7-dicarboxylic acid

Cat. No.: B8810957
M. Wt: 272.28 g/mol
InChI Key: NAVUESYOIIFRAL-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophene-3,7-dicarboxylic acid is an organosulfur compound characterized by two benzene rings fused to a central thiophene ring with carboxylic acid groups at the 3 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]thiophene-3,7-dicarboxylic acid typically involves the formation of the dibenzothiophene core followed by carboxylation. One common method includes the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride to form dibenzothiophene, which is then carboxylated under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of dibenzothiophene followed by functionalization to introduce carboxylic acid groups at the desired positions .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]thiophene-3,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibenzo[b,d]thiophene-3,7-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo[b,d]thiophene-3,7-dicarboxylic acid is primarily related to its ability to participate in various chemical reactions due to its unique structure. The compound can interact with molecular targets through its carboxylic acid groups and sulfur atom, influencing pathways involved in oxidation-reduction and substitution reactions .

Comparison with Similar Compounds

    Dibenzothiophene: Similar structure but lacks carboxylic acid groups.

    Thiophene: A simpler structure with a single thiophene ring.

    Anthracene: Similar aromatic structure but without sulfur.

Properties

Molecular Formula

C14H8O4S

Molecular Weight

272.28 g/mol

IUPAC Name

dibenzothiophene-3,7-dicarboxylic acid

InChI

InChI=1S/C14H8O4S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6H,(H,15,16)(H,17,18)

InChI Key

NAVUESYOIIFRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid (450 mg, 0.912 mmol, 1 eq.) and potassium carbonate (189 mg, 1.5 eq.) in 5 mL DMF was heated to 100° C. to give a reddish brown mixture. Sodium sulfide (36 mg, 0.5 eq.) and copper(I) iodide (17 mg, 0.1 eq.) were added and reaction mixture was heated to 150° C. under a slow stream of Ar. CuI (100 mg) was added and followed by sodium sulfide (100 mg). The reaction was kept at 150° C. overnight. The reaction mixture was diluted with 25 mL water and active carbon (10 g) was added. The mixture was refluxed for 10 minutes then filtered through CELITE pad into 6N HCL (50 mL) and washed with water. The solid was formed and cooled to room tempature and filtered and washed with and dired to give product Dibenzothiophene-3,7-dicarboxylic acid (179 mg, 72%).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
17 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
100 mg
Type
catalyst
Reaction Step Five

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